3-Methoxyphenethylamine

概要

説明

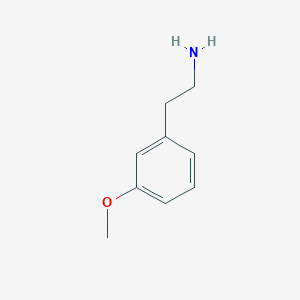

3-メトキシフェニルエチルアミンは、2-(3-メトキシフェニル)エチルアミンとしても知られており、分子式C9H13NO、分子量151.21 g/molの有機化合物です フェネチルアミンの誘導体であり、メトキシ基がベンゼン環の第3位に結合しています。

2. 製法

合成経路と反応条件: 3-メトキシフェニルエチルアミンは、いくつかの方法で合成できます。一般的な方法の1つは、パラジウム炭素(Pd/C)などの触媒の存在下、水素を用いて3-メトキシフェニルアセトニトリルを還元することです。 この反応は通常、大気圧の水素ガスと室温という穏やかな条件下で行われます .

工業生産方法: 工業的には、3-メトキシフェニルエチルアミンの生産には、3-メトキシフェニルアセトニトリルの触媒的加水素化またはシアン化ホウ素ナトリウムなどの還元剤の存在下、アンモニアまたはアミン源を用いた3-メトキシベンズアルデヒドの還元的アミノ化が用いられます .

準備方法

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylethylamine can be synthesized through several methods. One common approach involves the reduction of 3-methoxyphenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods: In industrial settings, the production of 3-Methoxyphenylethylamine may involve the catalytic hydrogenation of 3-methoxyphenylacetonitrile or the reductive amination of 3-methoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .

化学反応の分析

反応の種類: 3-メトキシフェニルエチルアミンは、次のものを含むさまざまな化学反応を起こします。

酸化: それに対応するアルデヒドまたはカルボン酸を形成するために酸化されます。

還元: この化合物は、より飽和したアミンを形成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。

生成される主な生成物:

酸化: 3-メトキシベンズアルデヒドまたは3-メトキシ安息香酸。

還元: 追加の水素原子を持つ3-メトキシフェニルエチルアミンの誘導体。

科学的研究の応用

3-メトキシフェニルエチルアミンは、科学研究においていくつかの用途があります。

作用機序

3-メトキシフェニルエチルアミンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 薬物やその他の異物代謝において役割を果たすシトクロムP450 2D6などの酵素の活性に結合して調節することが知られています . この化合物は、神経伝達物質受容体とも相互作用し、神経機能に影響を与える可能性があります .

類似の化合物:

3,4-ジメトキシフェニルエチルアミン(DMPEA): 3位と4位のヒドロキシ基がメトキシ基に置き換えられたアナログ.

3-メトキシチラミン: 第3位にメトキシ基を持つドーパミンの代謝産物.

独自性: 3-メトキシフェニルエチルアミンは、その独特の置換パターンにより、独自の化学的および生物学的特性を持っています。 アナログとは異なり、単一のメトキシ基を持ち、その反応性と生物学的標的との相互作用に影響を与えます .

類似化合物との比較

3,4-Dimethoxyphenethylamine (DMPEA): An analogue where the 3- and 4-position hydroxy groups are replaced with methoxy groups.

3-Methoxytyramine: A metabolite of dopamine with a methoxy group at the third position.

Uniqueness: 3-Methoxyphenylethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogues, it has a single methoxy group, which influences its reactivity and interaction with biological targets .

生物活性

3-Methoxyphenethylamine (3-MPEA) is a compound of significant interest in pharmacology due to its structural similarities to various psychoactive substances and its potential therapeutic applications. This article explores the biological activity of 3-MPEA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 153.21 g/mol. It is characterized by a methoxy group at the 3-position of the phenethylamine backbone, which influences its biological properties.

3-MPEA primarily acts as a serotonin receptor agonist , particularly at the 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions. It also exhibits affinity for other serotonin receptors, such as 5-HT_1A and α_2A adrenergic receptors. The interaction with these receptors suggests a potential role in modulating mood and cognition.

Neuropharmacological Effects

Research indicates that 3-MPEA may possess neuroprotective properties. A study demonstrated that it could reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegenerative diseases . Additionally, 3-MPEA has been shown to influence neurotransmitter release, particularly dopamine and norepinephrine, which are critical for mood regulation .

Antimicrobial Activity

In vitro studies have indicated that 3-MPEA exhibits antimicrobial activity against various bacterial strains. Notably, it showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL . This antimicrobial property opens avenues for exploring 3-MPEA as a potential therapeutic agent in treating bacterial infections.

Case Studies

- Neuroprotective Effects : A study involving neuronal cell cultures treated with 3-MPEA revealed a reduction in cell death induced by oxidative stress. The results indicated that the compound could enhance cell viability and reduce markers of apoptosis, suggesting its potential use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : In a controlled laboratory setting, 3-MPEA was tested against several pathogenic bacteria. The findings highlighted its effectiveness against MRSA and other resistant strains, proposing further investigation into its use as an alternative antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBMRZAHTUFBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2039-54-5 (hydrochloride) | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174327 | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-67-0 | |

| Record name | 3-Methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WX5W6GM6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-methoxyphenethylamine interact with cytochrome P450 2D6 (CYP2D6)?

A: this compound binds to CYP2D6, exhibiting both type I and type II binding spectra. [] Type I binding involves the displacement of the water molecule from the heme iron, causing a spin-state change. [] Type II binding suggests that the nitrogen atom of this compound, in its unprotonated form, can directly interact with the heme iron. [] This binding interaction is influenced by pH, with a decrease in pH leading to a higher proportion of the protonated form, thus reducing the type II binding interaction. []

Q2: What are the metabolic pathways of this compound mediated by CYP2D6?

A: this compound undergoes sequential oxidations catalyzed by CYP2D6. [] The initial step is O-demethylation, converting this compound to 3-hydroxyphenethylamine (also known as dopamine). [] Dopamine then undergoes further ring hydroxylation to yield 3,4-dihydroxyphenethylamine. [] This second oxidation step can be inhibited at higher concentrations of this compound, potentially due to the increasing presence of the unprotonated form. []

Q3: Can you describe the synthesis of this compound hydrochloride starting from vanillin?

A: The synthesis of this compound hydrochloride from vanillin involves a three-step process. [] First, vanillin undergoes a condensation reaction with nitromethane. [] The resulting product is then reduced, and finally, the free base is converted to its hydrochloride salt using hydrochloric acid. []

Q4: What is the role of this compound in the synthesis of norerythrinadienone?

A: N-(3-Hydroxy-4-methoxybenzyl)-3-hydroxy-4-methoxyphenethylamine, a derivative of this compound, serves as a key intermediate in the synthesis of norerythrinadienone. [] Oxidation of this derivative with potassium ferricyanide leads to the formation of norerythrinadienone. [] This highlights the utility of this compound derivatives in the construction of complex alkaloid structures. []

Q5: What is the impact of viscosity on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine in organic solvents?

A: In organic solvents, increasing viscosity favors the formation of the ten-membered lactam, 2-oxa-6-azabicyclo[7.3.1]trideca-1(13),9,11-trien-5-one, during the photocyclization of N-chloroacetyl-3-methoxyphenethylamine. [, , ] This viscosity dependence suggests a novel cage reaction mechanism operating in the formation of this specific lactam. []

Q6: How can this compound and related compounds be converted into fluorescent derivatives?

A: this compound and structurally similar compounds can be converted into fluorescent derivatives through a two-step reaction involving hydrazine and nitrous acid. [] Firstly, hydrazine reacts with nitrous acid. [] This is followed by the reaction of the resulting product with the this compound compound at elevated temperatures to enhance the reaction rate. [] The resulting derivatives exhibit fluorescence in alkaline solutions. []

Q7: What is the significance of the Ullmann reaction in the context of this compound derivatives?

A: The Ullmann reaction plays a crucial role in the synthesis of complex alkaloids containing the this compound motif. For instance, it is employed in the synthesis of isoliensinine, where it facilitates the coupling of two appropriately substituted 1,2,3,4-tetrahydroisoquinoline units. [] Additionally, the double Ullmann reaction enables the construction of the twenty-membered ring system found in melanthioidine-type compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。